

Application Notes and Protocols: IP1 Assay for GPR40 Activation by BMS-986118

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Compound of Interest

Compound Name: BMS-986118

Cat. No.: B15570067

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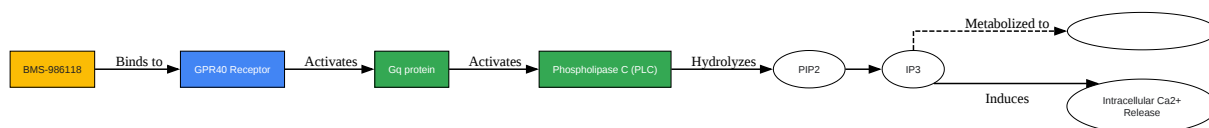
Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2] Its activation in pancreatic β -cells leads to glucose-dependent insulin secretion.[2] **BMS-986118** is a potent and selective GPR40 agonist with a dual mechanism of action, promoting both insulin secretion and the release of incretins like glucagon-like peptide-1 (GLP-1).[3] This document provides detailed protocols for assessing the activation of GPR40 by **BMS-986118** using an inositol monophosphate (IP1) accumulation assay, a robust method for monitoring the Gq signaling pathway.

GPR40 Signaling Pathway

GPR40 is primarily a Gq-coupled receptor.[4] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium, while DAG activates protein kinase C. IP3 is rapidly metabolized to IP2 and then to IP1. Due to the short half-life of IP3, measuring the accumulation of its more stable downstream metabolite, IP1, serves as a reliable method for quantifying Gq-coupled receptor activation.[4]



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Caption: GPR40 signaling cascade upon agonist binding.

Quantitative Data Summary

BMS-986118 demonstrates potent full agonistic activity on GPR40 across different species. The following table summarizes the half-maximal effective concentration (EC₅₀) values obtained from IP1 accumulation assays.[3]

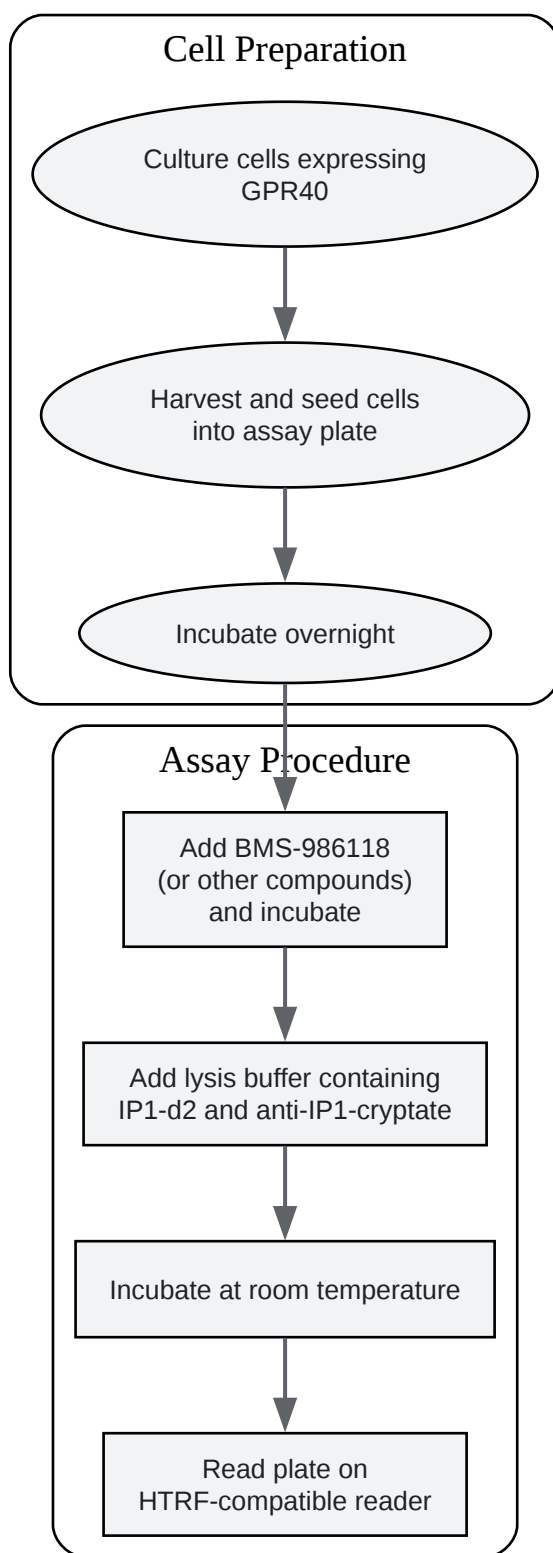
Parameter	Human GPR40	Mouse GPR40	Rat GPR40
EC ₅₀ (nM)	9	4.1	8.6

Experimental Protocols

Principle of the IP1 HTRF Assay

This protocol is based on the Homogeneous Time-Resolved Fluorescence (HTRF®) competitive immunoassay format. The assay measures the accumulation of IP1 in cells following stimulation with an agonist. Free IP1 produced by the cells competes with a labeled IP1 analog (the tracer) for binding to a specific monoclonal antibody. The antibody is labeled with a Europium cryptate (donor), and the tracer is labeled with a fluorescent acceptor. When the donor and acceptor are in close proximity (i.e., the tracer is bound to the antibody), a high FRET signal is generated. An increase in cellular IP1 displaces the tracer from the antibody, leading to a decrease in the FRET signal, which is inversely proportional to the concentration of IP1 in the sample.[5][6]

Experimental Workflow Diagram



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Caption: Workflow for the GPR40 IP1 accumulation assay.

Detailed Protocol: IP1 Accumulation Assay

Materials:

- Cells stably or transiently expressing the GPR40 receptor (e.g., HEK293, CHO).
- Cell culture medium and supplements.
- Assay plates (e.g., 384-well white plates).
- **BMS-986118**.
- IP1-One HTRF® assay kit (containing IP1 standard, IP1-d2 conjugate, anti-IP1 Eu Cryptate antibody, and lysis buffer).
- Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 50 mM LiCl). Lithium chloride (LiCl) is included to inhibit the degradation of IP1.^[4]
- HTRF®-compatible microplate reader.

Procedure:

- Cell Seeding:
 - Culture cells expressing the GPR40 receptor to approximately 80-90% confluency.
 - Harvest the cells and resuspend them in an appropriate volume of culture medium.
 - Seed the cells into a 384-well assay plate at a predetermined optimal density.
 - Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
- Compound Preparation:
 - Prepare a stock solution of **BMS-986118** in a suitable solvent (e.g., DMSO).
 - Perform serial dilutions of **BMS-986118** in the stimulation buffer to generate a dose-response curve. Also, prepare a vehicle control.

- Agonist Stimulation:
 - Carefully remove the culture medium from the cell plate.
 - Add the diluted **BMS-986118** and control solutions to the respective wells.
 - Incubate the plate at 37°C for a predetermined optimal stimulation time (e.g., 30-60 minutes).
- Cell Lysis and Reagent Addition:
 - Following the stimulation period, add the lysis buffer containing the IP1-d2 conjugate and the anti-IP1 Eu Cryptate antibody to all wells.
- Incubation:
 - Incubate the plate at room temperature for 1 hour to allow for the competitive immunoassay to reach equilibrium.
- Data Acquisition:
 - Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Analysis:

- Calculate the ratio of the acceptor and donor fluorescence signals for each well.
- Convert the signal ratios to IP1 concentrations using a standard curve generated with the IP1 standards provided in the kit.
- Plot the IP1 concentration against the logarithm of the **BMS-986118** concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The IP1 accumulation assay is a robust and reliable method for characterizing the activity of GPR40 agonists like **BMS-986118**. The provided protocol offers a detailed framework for conducting these experiments. The potent EC50 values of **BMS-986118** in the low nanomolar range across different species underscore its potential as a therapeutic agent for type 2 diabetes.[3]

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